molecular formula C20H20N6OS2 B2528103 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 1105214-52-5

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No. B2528103
CAS RN: 1105214-52-5
M. Wt: 424.54
InChI Key: JFHAGQKNTQKJBN-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C20H20N6OS2 and its molecular weight is 424.54. The purity is usually 95%.
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Scientific Research Applications

Antituberculosis and Cytotoxicity Studies

A series of 3-heteroarylthioquinoline derivatives, including the compound of interest, was synthesized and evaluated for antituberculosis activity against Mycobacterium tuberculosis H37Rv. Two compounds showed significant activity with minimal inhibitory concentrations (MIC) of 3.2 and 3.5 μM, respectively. The cytotoxic effects were evaluated against mouse fibroblasts (NIH 3T3), demonstrating no toxic effects (IC50 > 1000 μM) for the compounds tested, indicating their potential for safe therapeutic application (Selvam Chitra et al., 2011).

Synthesis of Heterocyclic Compounds

Research into the synthesis of 1,2,3-triazole and quinoline derivatives highlights the chemical versatility and potential for creating a variety of biologically active compounds. One study focused on the transformation of 1-[5-methyl-1-(R-phenyl)-1H-1,2,3-triazol-4-yl] ethanones into [5-methyl-1-(R-phenyl)-1H-1,2,3-triazol-4-yl] acetic acids and further into triazolothiadiazole compounds, demonstrating the compound's role as a precursor in synthesizing heterocyclic compounds with potential biological activities (N. Pokhodylo et al., 2009).

Eco-friendly Insecticidal Activity

A new series of nitrogen heterocycles containing a quinoline scaffold was synthesized, demonstrating potent insecticidal activity against Mythimna separata and Nilaparvata lugens. This study underscores the potential of such compounds in developing eco-friendly insecticides, showcasing the broader environmental application of these chemicals (Eman A. Ghareeb et al., 2021).

Reactive Metabolite Trapping Studies

Investigations into the bioactivation potential of ghrelin receptor inverse agonists containing fused imidazo[2,1-b]thiazole motifs provided insights into their metabolic pathways. This research aids in understanding the pharmacological and toxicological properties of such compounds, highlighting their relevance in drug development and safety evaluation (A. Kalgutkar et al., 2013).

Antibacterial Activity of Heterocyclic Systems

The synthesis and evaluation of 3-(2-Phenylquinolin-4-yl)/3-(1-p-Chlorophenyl-5-methyl-1,2,3-triazol-4-yl)-s-triazolo[3,4-b]-1,3,4-thiadiazine derivatives for their antibacterial activities highlight the potential of such compounds in addressing antibiotic resistance. This area of research is crucial for the development of new antibacterial agents (Xin-Ping Hui et al., 2000).

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6OS2/c1-13-17(26-10-11-28-19(26)21-13)18-22-23-20(24(18)2)29-12-16(27)25-9-5-7-14-6-3-4-8-15(14)25/h3-4,6,8,10-11H,5,7,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHAGQKNTQKJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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